![molecular formula C7H6F3NO3 B1524237 Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate CAS No. 1060815-99-7](/img/structure/B1524237.png)
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate
Overview
Description
The compound “Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate” likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a trifluoromethyl group (-CF3), which is a functional group consisting of three fluorine atoms attached to a carbon atom, and an ethyl ester group (-COOC2H5), which is derived from carboxylic acids and alcohols .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions . Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the fluorine atoms in the trifluoromethyl group, which could result in a polar molecule. The presence of the oxazole ring could also contribute to the compound’s aromaticity .Chemical Reactions Analysis
The trifluoromethyl group is known to be quite reactive and can participate in various chemical reactions . The oxazole ring is also a site of reactivity due to the presence of heteroatoms (nitrogen and oxygen).Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Scientific Research Applications
Pharmaceutical Research
Compounds with the trifluoromethyl group are often explored for their potential in pharmaceuticals. For example, they can be used in the development of receptor antagonists or lipid kinase inhibitors involved in cell proliferation and metabolism .
Agricultural Chemistry
Trifluoromethyl groups are key intermediates in synthesizing certain herbicides, suggesting that Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate could potentially be used in developing new agricultural chemicals .
Material Science
The unique properties of trifluoromethyl ethers indicate that they could be useful in creating materials with special characteristics, such as different bond lengths and conformations .
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTXOCFHAKNLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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